N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0750435
InChI: InChI=1S/C20H28N2O3S/c1-2-24-20-14-17(15-21-7-8-22-9-11-23-12-10-22)5-6-19(20)25-16-18-4-3-13-26-18/h3-6,13-14,21H,2,7-12,15-16H2,1H3
SMILES: CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3
Molecular Formula: C20H28N2O3S
Molecular Weight: 376.5 g/mol

N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine

CAS No.:

Cat. No.: VC0750435

Molecular Formula: C20H28N2O3S

Molecular Weight: 376.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-ethoxy-4-(2-thienylmethoxy)benzyl]-N-[2-(4-morpholinyl)ethyl]amine -

Specification

Molecular Formula C20H28N2O3S
Molecular Weight 376.5 g/mol
IUPAC Name N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]-2-morpholin-4-ylethanamine
Standard InChI InChI=1S/C20H28N2O3S/c1-2-24-20-14-17(15-21-7-8-22-9-11-23-12-10-22)5-6-19(20)25-16-18-4-3-13-26-18/h3-6,13-14,21H,2,7-12,15-16H2,1H3
Standard InChI Key WJHJRIZAJNZRQS-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3
Canonical SMILES CCOC1=C(C=CC(=C1)CNCCN2CCOCC2)OCC3=CC=CS3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator